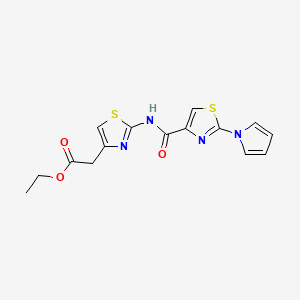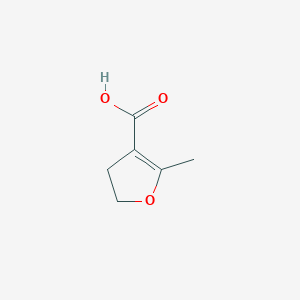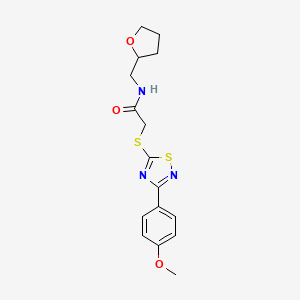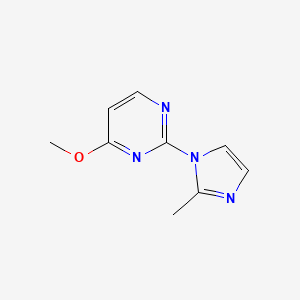
3-(1-(tetrahydrofuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(tetrahydrofuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic compound that belongs to the quinazolinone family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Wissenschaftliche Forschungsanwendungen
Antifungal and Antibacterial Properties
Research on quinazolinone derivatives, including structures similar to 3-(1-(tetrahydrofuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one, has shown promising antifungal and antibacterial activities. These compounds have been synthesized and evaluated for their potential in combating microbial infections, highlighting their significance in developing new antimicrobial agents (M. Shivan & B. S. Holla, 2011; A. Kale & K. M. Durgade, 2017).
Antihypertensive Effects
Some derivatives have been identified as potential antihypertensive agents. These compounds, with modifications on the quinazoline ring system, have shown the ability to induce hypotension in animal models, suggesting their utility in managing hypertension (H. Takai et al., 1986).
Insecticidal Efficacy
Novel bis quinazolin-4(3H)-one derivatives have been synthesized and assessed for their insecticidal properties. These findings open avenues for developing quinazolinone-based insecticides, offering an alternative to traditional pest control methods (Manal M. El-Shahawi et al., 2016).
Anti-Tubercular Agents
The 2,4-diaminoquinazoline series, incorporating the piperidine moiety, has been explored for its efficacy against Mycobacterium tuberculosis. This research provides valuable insights into the design of new antitubercular drugs, highlighting the critical structural components for activity (J. Odingo et al., 2014).
Synthesis Techniques
Advanced synthesis techniques, such as one-pot cascade synthesis and palladium-catalyzed intramolecular arylation, have been applied to quinazolin-4(3H)-one derivatives. These methods demonstrate the versatility and efficiency of synthesizing complex quinazolinone structures, contributing to the field of synthetic organic chemistry (Seuli Parua et al., 2017; R. Ferraccioli & Davide Carenzi, 2003).
Eigenschaften
IUPAC Name |
3-[1-(oxolane-3-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-17(13-7-9-24-11-13)20-8-3-4-14(10-20)21-12-19-16-6-2-1-5-15(16)18(21)23/h1-2,5-6,12-14H,3-4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERVOGKLTSEPGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCOC2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,4-dimethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2842009.png)
![Allyl 5-(4-bromophenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2842010.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2842011.png)
![1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2842012.png)
![2-Methyl-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2842013.png)





![(E)-N-(2,4-dimethylphenyl)-5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2842026.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2842030.png)